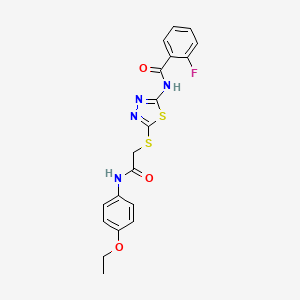

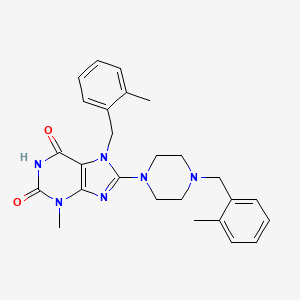

![molecular formula C17H21N3O3S B2526515 6-(3-methoxypropyl)-4-(4-(methylthio)phenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 1021218-28-9](/img/structure/B2526515.png)

6-(3-methoxypropyl)-4-(4-(methylthio)phenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "6-(3-methoxypropyl)-4-(4-(methylthio)phenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione" is a complex molecule that likely belongs to the family of pyrimidine diones, which are known for their diverse biological activities. The structure suggests the presence of a pyrrolopyrimidine core, substituted with methoxypropyl and methylthio phenyl groups. This structural motif is common in medicinal chemistry, where such compounds are often explored for their potential as therapeutic agents.

Synthesis Analysis

The synthesis of related pyrimidine dione derivatives has been reported in the literature. For instance, a microwave-induced cyclocondensation reaction was used to synthesize a compound with a similar pyrrolopyrimidine dione structure, yielding a 60% success rate . This method, involving aminopyrimidine and pyruvic acid with cerium ammonium nitrate as a catalyst, could potentially be adapted for the synthesis of the title compound. Additionally, electrophilic substitution reactions, such as the Vilsmeier-Haack reaction, bromination, and nitration, have been employed to synthesize 6-substituted thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives . These methods could provide insights into possible synthetic routes for introducing various substituents onto the pyrimidine core of the compound .

Molecular Structure Analysis

The molecular structure of pyrimidine diones is characterized by a six-membered pyrimidine ring, which can be planar, as observed in the crystal structure of a related compound . The dihedral angle between the pyrimidine ring and the attached benzene ring can influence the molecule's overall shape and, consequently, its interaction with biological targets. For the title compound, the specific arrangement of the substituents around the pyrimidine core would be crucial in determining its three-dimensional conformation and potential biological activity.

Chemical Reactions Analysis

Pyrimidine diones can undergo various chemical reactions due to the reactive nature of the pyrimidine ring. The presence of electron-withdrawing or electron-donating substituents can influence the reactivity of the ring. For example, the methoxy and methylthio groups in the title compound could affect its electrophilic and nucleophilic properties, potentially enabling reactions such as alkylation, acylation, or condensation with other chemical entities .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine diones, such as solubility, melting point, and stability, are influenced by their molecular structure. The crystallographic analysis of a related compound revealed a monoclinic system with specific space group parameters, which could be indicative of the crystalline properties of the title compound . The presence of methoxy and methylthio substituents could also affect the compound's lipophilicity, which is an important factor in drug design and pharmacokinetics.

Applications De Recherche Scientifique

Antitumor and Anti-inflammatory Properties

Pyrrole derivatives, including those similar in structure to the specified compound, have been investigated for their antitumor and anti-inflammatory activities. For instance, derivatives like MI-1 and D1 have shown effectiveness in reducing tumor areas in rats with chemically induced colon tumors and protecting liver and colon mucosa from toxic effects (Kuznietsova et al., 2013). Furthermore, these compounds have demonstrated a potential to alleviate inflammation in models of chronic ulcerative colitis, suggesting a broader therapeutic application (Kotlyar et al., 2021).

Anticonvulsant and Antinociceptive Effects

Research has also explored the anticonvulsant and antinociceptive activities of related pyrrolidine derivatives. Compounds synthesized and tested in mice models have shown significant protection against convulsions and exhibited potent antinociceptive properties, suggesting potential applications in the treatment of neuropathic pain and epilepsy (Obniska et al., 2020).

Cytoprotective and Anti-ulcer Activities

Some pyrrolidine derivatives have demonstrated cytoprotective properties and significant anti-ulcer activities in animal models. These findings suggest a potential role in the development of new therapeutic agents for peptic ulcer disease by inhibiting gastric acid secretion and protecting against gastric lesions (Ikeda et al., 1996).

Hypolipidemic Activity

Indan-1,3-dione derivatives, which share structural similarities with the specified compound, have been studied for their hypolipidemic activity in rodent models. These studies have shown that such derivatives can effectively reduce serum cholesterol and triglyceride levels, indicating potential applications in the treatment of lipid disorders (Murthy et al., 1985).

Antiestrogenic Activity

Research has also uncovered the antiestrogenic activity of certain pyrrolidine-2,5-dione derivatives, demonstrating potent inhibitory effects on estrogen receptors. This suggests potential applications in the treatment of hormone-sensitive conditions, such as breast cancer (Jones et al., 1979).

Propriétés

IUPAC Name |

6-(3-methoxypropyl)-4-(4-methylsulfanylphenyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O3S/c1-23-9-3-8-20-10-13-14(16(20)21)15(19-17(22)18-13)11-4-6-12(24-2)7-5-11/h4-7,15H,3,8-10H2,1-2H3,(H2,18,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNHUAWAOQNDUNA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCN1CC2=C(C1=O)C(NC(=O)N2)C3=CC=C(C=C3)SC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

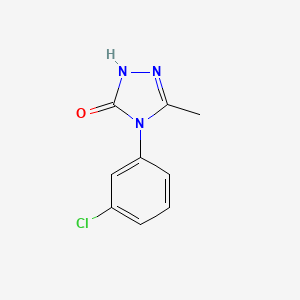

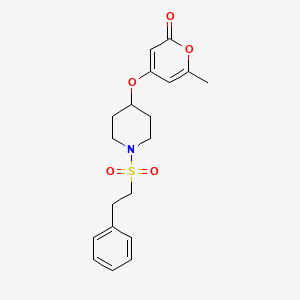

![N,1-Dimethyl-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]imidazole-4-sulfonamide](/img/structure/B2526443.png)

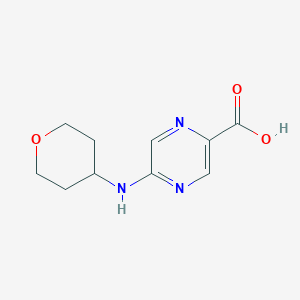

![N-(1-cyano-2-methylpropyl)-4-methyl-1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}pyrrolidine-3-carboxamide](/img/structure/B2526444.png)

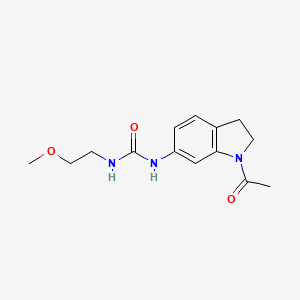

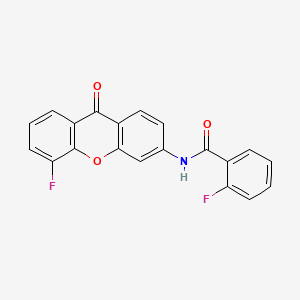

![3-[(4-fluorophenyl)sulfonyl]-8-methoxy-2H-chromen-2-one](/img/structure/B2526446.png)

![N-(2,5-difluorophenyl)-2-((8-oxo-7-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)butanamide](/img/structure/B2526447.png)

![4-benzyl-1-(4-isopropylphenyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide](/img/structure/B2526451.png)

![3-(4-cyanophenyl)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)propanamide](/img/structure/B2526453.png)

![(2-((difluoromethyl)thio)phenyl)(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone](/img/structure/B2526454.png)